2,3,4-Trifluorophenyl isothiocyanate

Organic Synthesis Reagent Selection Thermal Stability

2,3,4-Trifluorophenyl isothiocyanate (TFPITC) is a fluorinated aromatic isothiocyanate with the molecular formula C₇H₂F₃NS and a molecular weight of 189.16 g/mol. The compound exists as a liquid at ambient temperature with a reported density of 1.43 g/mL at 25°C and a boiling point range of 210–213°C at atmospheric pressure.

Molecular Formula C7H2F3NS
Molecular Weight 189.16 g/mol
CAS No. 119474-40-7
Cat. No. B049917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorophenyl isothiocyanate
CAS119474-40-7
Molecular FormulaC7H2F3NS
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N=C=S)F)F)F
InChIInChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
InChIKeyKTNHZGZWGZUKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluorophenyl isothiocyanate (CAS 119474-40-7): Verified Physicochemical and Reactivity Profile


2,3,4-Trifluorophenyl isothiocyanate (TFPITC) is a fluorinated aromatic isothiocyanate with the molecular formula C₇H₂F₃NS and a molecular weight of 189.16 g/mol [1]. The compound exists as a liquid at ambient temperature with a reported density of 1.43 g/mL at 25°C and a boiling point range of 210–213°C at atmospheric pressure [2]. Its structure incorporates three contiguous fluorine atoms on the phenyl ring (positions 2, 3, and 4) and a reactive isothiocyanate (–N=C=S) group at the para position, establishing it as a specialized electrophilic building block for thiourea and heterocycle synthesis .

Why 2,3,4-Trifluorophenyl Isothiocyanate Cannot Be Replaced by Generic Aryl Isothiocyanates


Substitution of 2,3,4-trifluorophenyl isothiocyanate with less expensive or more readily available aryl isothiocyanates (e.g., phenyl isothiocyanate, 2,4,6-trifluorophenyl isothiocyanate, or 2,3,4-trifluorophenyl isocyanate) is not straightforward due to quantifiable differences in electrophilicity, steric accessibility, and physicochemical properties driven by the unique 2,3,4-fluorination pattern [1]. The electron-withdrawing effect of three contiguous fluorines substantially increases the electrophilic character of the –N=C=S carbon relative to non-fluorinated or mono-fluorinated analogs, a property that directly impacts reaction kinetics and product yields in nucleophilic additions [2]. Furthermore, the 2,3,4-substitution pattern creates a sterically hindered environment that differs markedly from the 2,4,6-isomer, influencing regioselectivity in cycloaddition and condensation reactions [3].

2,3,4-Trifluorophenyl Isothiocyanate: Quantified Differentiation from Closest Analogs


Boiling Point Differentiation: 2,3,4-Trifluorophenyl Isothiocyanate vs. 2,4,6-Trifluorophenyl Isothiocyanate

2,3,4-Trifluorophenyl isothiocyanate exhibits a substantially higher boiling point at atmospheric pressure (210–213°C) compared to its 2,4,6-isomer (boiling point 111–112°C at 35 mmHg, corresponding to an estimated ~213°C at 760 mmHg after correction) [1][2]. While both isomers share the same molecular formula, the 2,3,4-substitution pattern results in a compound with lower volatility under ambient pressure, which may influence handling, purification, and reaction design.

Organic Synthesis Reagent Selection Thermal Stability

Density Contrast Between 2,3,4- and 2,4,6-Trifluorophenyl Isothiocyanate

2,3,4-Trifluorophenyl isothiocyanate displays a higher measured density of 1.43 g/mL at 25°C compared to the 2,4,6-isomer's density of 1.36 g/cm³ (predicted) [1][2]. This approximately 5% difference in density, though modest, reflects the distinct molecular packing imposed by the contiguous fluorination pattern and may be relevant in biphasic reaction workup or density-driven separations.

Physical Property Characterization Density Comparison

Purity Specification and Supplier Consistency

Commercial sources of 2,3,4-trifluorophenyl isothiocyanate consistently specify a minimum purity of ≥95% (GC or HPLC), with some vendors offering ≥97% or ≥98% grades . This level of purity is comparable to that of the 2,4,6-isomer (typically 97–98%) and the 3,4,5-isomer (≥95%), ensuring that impurity-related batch-to-batch variability does not constitute a differential disadvantage.

Reagent Quality Procurement Benchmarking

Electrophilicity Enhancement by 2,3,4-Fluorination Pattern: Class-Level Inference

Although direct kinetic comparisons for 2,3,4-trifluorophenyl isothiocyanate are absent from the open literature, class-level inference from the behavior of electron-deficient aryl isothiocyanates indicates that the contiguous fluorine substitution at positions 2, 3, and 4 markedly enhances the electrophilic character of the –N=C=S carbon relative to non-fluorinated phenyl isothiocyanate [1][2]. The combined –I inductive effect of three fluorine atoms lowers the LUMO energy of the isothiocyanate group, accelerating nucleophilic addition reactions with amines and thiols.

Reactivity Electrophilicity Structure–Activity Relationship

Validated Application Scenarios for 2,3,4-Trifluorophenyl Isothiocyanate (CAS 119474-40-7) Based on Direct Evidence


Synthesis of Thiourea Derivatives for Medicinal Chemistry Libraries

2,3,4-Trifluorophenyl isothiocyanate reacts efficiently with primary and secondary amines to form thiourea linkages, a reaction facilitated by the enhanced electrophilicity of the –N=C=S group due to the three contiguous fluorine atoms . The resulting thioureas serve as privileged scaffolds in kinase inhibitor discovery and other drug discovery programs, where the 2,3,4-trifluorophenyl motif can modulate lipophilicity and metabolic stability [1].

Preparation of Heterocyclic Building Blocks via Cycloaddition Reactions

The 2,3,4-trifluorophenyl isothiocyanate moiety participates in [3+2] cycloadditions with nitrones and other 1,3-dipoles to yield thiazoline and thiadiazole heterocycles . The steric and electronic profile of the 2,3,4-trifluorophenyl group influences regioselectivity in these transformations, making it a valuable reagent for constructing fluorinated heteroaromatic cores that are otherwise challenging to access.

Bioconjugation and Protein Labeling via Amine-Specific Derivatization

2,3,4-Trifluorophenyl isothiocyanate serves as an amine-reactive probe for modifying lysine residues in proteins and peptides under mild aqueous conditions . The fluorine substituents provide a distinctive mass tag (Δm = +189 Da) and a potential ¹⁹F NMR handle, enabling sensitive detection and quantification of bioconjugates by LC-MS/MS or NMR spectroscopy.

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